Copper(II) terephthalate trihydrate

Description

Historical Context of Metal Terephthalate (B1205515) Complexes

The study of metal terephthalate complexes has a rich history that predates the explosion of interest in MOFs. Terephthalic acid, with its two carboxylic acid groups in a para-position on a benzene (B151609) ring, is a rigid and versatile linker that can bridge metal centers to form extended networks. nih.gov

Early Discoveries and Initial Characterization

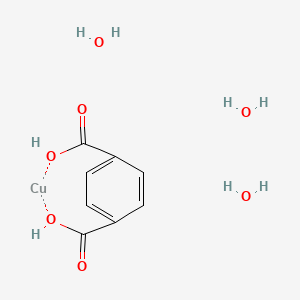

The synthesis of metal terephthalate complexes from metal salts and terephthalic acid dates back several decades. nationalmaglab.org One of the early and notable examples is copper(II) terephthalate trihydrate, Cu(C₈H₄O₄)·3H₂O. nationalmaglab.orgresearchgate.net Initial studies focused on the synthesis and basic characterization of these materials, often yielding polycrystalline powders. The characterization techniques at the time were primarily limited to elemental analysis and infrared spectroscopy.

Evolution towards Porous Metal-Organic Frameworks

The field saw a significant advancement with the work of Omar Yaghi, who in 1995, demonstrated the crystallization of metal-organic structures using carboxylate-based linkers, paving the way for stable, crystalline porous materials. wikipedia.org This led to the development of the concept of secondary building units (SBUs), which are metal-carboxylate clusters that act as rigid nodes in the framework. wikipedia.org A major breakthrough was the synthesis of MOF-5 in 1999, which exhibited an exceptionally high surface area. wikipedia.org

This compound was among the first metal terephthalate complexes to be recognized as a porous MOF. nih.govnationalmaglab.org Further investigations into its properties revealed potential for conductivity and magnetic susceptibility. nih.govnationalmaglab.org The first report of a copper terephthalate with a significant surface area was by Mori et al., who proposed a paddlewheel-type structure, although detailed structural information was not provided at the time. nih.govnationalmaglab.org

Significance of Copper-Based Coordination Materials

Copper(II) ions are particularly significant in the construction of coordination polymers and MOFs due to their versatile coordination geometries and interesting magnetic and electronic properties.

Role of Copper(II) in MOF Architectures

The Cu(II) ion, with its d⁹ electron configuration, often exhibits a Jahn-Teller distortion, leading to varied coordination environments such as square planar, square pyramidal, and distorted octahedral geometries. acs.orgresearchgate.net This flexibility allows for the formation of diverse network topologies. In many copper-based MOFs, the copper ions form binuclear paddlewheel units, where two copper atoms are bridged by four carboxylate ligands. These paddlewheel SBUs can then be linked by the organic struts to create porous frameworks. Copper-based MOFs have shown promise in a variety of applications, including catalysis, gas storage and separation, and as sensors. nationalmaglab.orgrsc.orgmdpi.com

Distinctions and Advantages of this compound Systems

This compound stands out due to its specific structural features and properties. The presence of coordinated water molecules plays a crucial role in its structure and can influence its properties. The dehydration of such hydrated metal terephthalates can sometimes lead to the collapse of the crystal structure and a loss of surface area. nationalmaglab.org However, in some cases, the removal of solvent molecules can expose open metal sites, which are highly desirable for applications like catalysis and gas adsorption. nationalmaglab.org The magnetic properties of copper terephthalate, which can exhibit antiferromagnetic coupling, also make it a candidate for the development of magnetic materials. nationalmaglab.orgnationalmaglab.org

Scope and Research Objectives for this compound Studies

Current research on this compound and related systems is focused on several key objectives:

Controlled Synthesis: Developing reliable and scalable methods to produce phase-pure, crystalline materials. This includes exploring different solvents, temperatures, and synthesis techniques like solvothermal and microwave-assisted methods. mdpi.com

Structural Elucidation: Gaining a deeper understanding of the crystal structure and how it is influenced by synthesis conditions and the presence of solvent molecules. nationalmaglab.org

Property Tuning: Investigating how modifications to the synthesis or post-synthetic treatments can be used to tailor the material's properties, such as porosity, stability, and catalytic activity.

Exploration of Applications: Expanding the potential applications of this compound in areas such as catalysis for organic reactions, adsorption of pollutants, and as a precursor for other functional materials. mdpi.comresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H12CuO7 |

|---|---|

Molecular Weight |

283.72 g/mol |

IUPAC Name |

copper;terephthalic acid;trihydrate |

InChI |

InChI=1S/C8H6O4.Cu.3H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;;;/h1-4H,(H,9,10)(H,11,12);;3*1H2 |

InChI Key |

XWBAYXGIHCDLTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.O.O.O.[Cu] |

Origin of Product |

United States |

Advanced Structural Characterization and Topological Analysis

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is an indispensable technique for the analysis of polycrystalline materials like copper(II) terephthalate (B1205515) trihydrate. creative-biostructure.com It provides crucial information regarding the phase purity and crystalline nature of the synthesized material. The diffraction pattern, a fingerprint of the crystal structure, is generated by the constructive interference of X-rays scattered by the atomic planes within the crystal lattice. creative-biostructure.comucmerced.edu By comparing the experimental diffraction pattern with known patterns from crystallographic databases, the phase of the material can be unequivocally identified. ncl.ac.uk

The PXRD pattern of copper(II) terephthalate trihydrate exhibits sharp and well-defined peaks, indicating a high degree of crystallinity. researchgate.net The positions and relative intensities of these peaks are characteristic of its specific crystal structure. For instance, studies have reported distinct diffraction peaks at specific 2θ values that correspond to particular crystal planes, confirming the formation of the desired copper(II) terephthalate framework. researchgate.net The absence of significant amorphous halos or peaks corresponding to unreacted starting materials in the PXRD pattern is a key indicator of the purity of the synthesized compound. ucmerced.edu

To obtain a more detailed and accurate structural model from powder diffraction data, the Rietveld refinement method is employed. researchgate.netnih.gov This powerful technique involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental PXRD data. nih.govresearchgate.net By minimizing the difference between the calculated and observed patterns through a least-squares approach, various structural parameters can be refined. These parameters include lattice parameters, atomic coordinates, and site occupancy factors.

For this compound, Rietveld refinement has been instrumental in verifying and improving the accuracy of its crystal structure determined from single-crystal X-ray diffraction. nih.govresearchgate.netgrafiati.com A comparison of the Rietveld-refined structure with the single-crystal structure provides a valuable assessment of the accuracy achievable with powder data. nih.govresearchgate.net Studies have shown a small average difference in bond distances and angles between the two methods, demonstrating the high level of precision that can be obtained through Rietveld refinement of powder X-ray diffraction data for this compound. nih.govresearchgate.net

A comparison of bond distances and angles for this compound as determined by single-crystal XRD and Rietveld refinement of powder XRD data is presented in the table below.

| Parameter | Single-Crystal XRD | Rietveld Refinement | Average Difference |

| Average Bond Distance | - | - | 0.03 Å nih.govresearchgate.net |

| Average Bond Angle | - | - | 1.1° nih.govresearchgate.net |

Data sourced from studies comparing the two structural determination methods.

In-situ powder diffraction studies offer dynamic insights into the structural changes of this compound under non-ambient conditions, such as varying temperature or pressure. nationalmaglab.org These experiments are crucial for understanding the material's stability and phase transitions. acs.org For instance, in-situ heating experiments can reveal the temperatures at which desolvation (the removal of water molecules) occurs and whether this process leads to a change in the crystal structure or a loss of crystallinity. nationalmaglab.orgnationalmaglab.org

Studies on a related copper terephthalate system, Cu(tpa)·(dmf), have demonstrated the power of in-situ PXRD. nationalmaglab.org Heating this material revealed a phase change between 160 and 220 °C, corresponding to the loss of the coordinated dimethylformamide (DMF) solvent molecule. nationalmaglab.orgnationalmaglab.org The resulting desolvated structure remained stable up to 300 °C. nationalmaglab.orgnationalmaglab.org Such studies are vital for determining the operational limits of the material in potential applications.

Electron Microscopy for Morphological and Elemental Analysis

Electron microscopy techniques are essential for visualizing the morphology and determining the elemental composition of this compound at the micro- and nanoscale.

Field Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution images of the surface topography and morphology of materials. vaccoat.comresearchgate.net This technique utilizes a focused beam of electrons to scan the sample surface, and the resulting signals are used to create an image. vaccoat.com FE-SEM analysis of copper(II) terephthalate materials has revealed various morphologies depending on the synthesis conditions. conicet.gov.ar For example, different synthetic protocols can lead to the formation of 2D nanosheets with varying dimensions and degrees of dispersion. conicet.gov.ar The morphology of the crystals, including their size and shape, can significantly influence the material's properties and performance in various applications.

| Synthesis Protocol | Observed Morphology |

| Protocol 1 (DMF) | Stacked 2D sheets conicet.gov.ar |

| Protocol 4 (Methanol) | Dispersed 2D nanosheets (2.1 µm × 1.2 µm × 100 nm) conicet.gov.ar |

Data from a study on the synthesis of copper terephthalates with different solvents. conicet.gov.ar

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM that allows for the elemental analysis of a sample. wikipedia.orgmicrotrace.comthermofisher.comlibretexts.org When the electron beam from the SEM interacts with the sample, it excites atoms, causing them to emit characteristic X-rays. wikipedia.orgyoutube.com The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental composition analysis. wikipedia.orglibretexts.org

In the context of this compound, EDS is used to confirm the presence of copper, carbon, and oxygen in the desired stoichiometric ratios. doi.org It serves as a crucial verification step to ensure that the synthesized material has the correct elemental makeup and to detect any potential impurities. The absence of unexpected elemental peaks in the EDS spectrum confirms the purity of the compound.

Thermal Analysis for Framework Stability and Desolvation Processes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability of the this compound framework and to study the desolvation process. researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material.

TGA of this compound typically shows distinct weight loss steps. The initial weight loss at lower temperatures corresponds to the removal of the three water molecules of hydration. This desolvation process is a key characteristic of the hydrated framework. At higher temperatures, a second weight loss event occurs, which is attributed to the decomposition of the terephthalate ligand and the collapse of the framework structure. The temperatures at which these events occur provide valuable information about the thermal stability of the compound. For instance, in-situ thermal treatment of a related copper terephthalate MOF showed the onset of framework collapse at approximately 350 °C. conicet.gov.ar This information is critical for defining the temperature limits within which the material can be utilized without undergoing irreversible structural changes.

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition

Thermogravimetric Analysis (TGA) is a crucial technique for understanding the thermal stability and compositional properties of this compound. This method measures the change in mass of a sample as it is heated at a controlled rate. The resulting data provides precise information on dehydration and decomposition processes, revealing the temperatures at which these events occur and the percentage of mass lost at each stage.

The thermal decomposition of this compound, Cu(C₈H₄O₄)·3H₂O, typically proceeds in distinct stages. The initial mass loss corresponds to the removal of the three molecules of water of hydration. This dehydration process can occur in single or multiple steps, depending on the heating rate and atmospheric conditions. Following dehydration, the resulting anhydrous copper(II) terephthalate remains stable until a higher temperature, at which point the organic terephthalate ligand begins to decompose. This second major stage of mass loss continues until only a stable inorganic residue, typically copper oxide, remains.

Detailed findings from TGA reveal a multi-step decomposition profile. The first phase, occurring at lower temperatures, is attributed to the loss of water molecules. The subsequent phase at significantly higher temperatures involves the breakdown of the organic framework.

Table 1: TGA Data for the Decomposition of this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Description |

|---|---|---|---|

| Step 1: Dehydration | ~50 - 170 | ~19.2% | Loss of three molecules of water (H₂O). This may occur as overlapping steps. |

| Step 2: Ligand Decomposition | ~300 - 450 | ~52.6% | Decomposition of the anhydrous copper(II) terephthalate to form a final residue. |

| Final Residue | >450 | ~28.2% (remaining mass) | Stable residue, primarily Copper(II) oxide (CuO). |

Single Differential Thermal Analysis (SDTA) for Thermolysis Stages

Single Differential Thermal Analysis (SDTA) is a technique often used in conjunction with TGA to characterize the energetic changes that occur within a material as it is heated. SDTA measures the temperature difference between the sample and an inert reference material. This analysis identifies whether the physical or chemical changes are endothermic (absorbing heat) or exothermic (releasing heat).

For this compound, the SDTA curve provides a thermal profile that complements the mass loss data from TGA. Each stage of decomposition is associated with a characteristic thermal event.

The thermolysis stages identified by SDTA are as follows:

Dehydration: The removal of water molecules from the crystal lattice is an energy-intensive process that requires heat input. Therefore, this stage is characterized by one or more endothermic peaks in the SDTA curve, corresponding to the mass loss steps observed in TGA.

Decomposition of the Anhydrous Salt: The breakdown of the organic terephthalate ligand is a complex process. In an oxidizing atmosphere such as air, this decomposition is typically a highly exothermic event, releasing significant energy and showing a strong exothermic peak in the SDTA curve. This corresponds to the second major weight loss in the TGA analysis and signifies the collapse of the coordination polymer framework. grafiati.com

Table 2: SDTA Data for Thermolysis Stages of this compound

| Thermolysis Stage | Temperature Range (°C) | Type of Thermal Event | Associated Process |

|---|---|---|---|

| 1 | ~50 - 170 | Endothermic | Dehydration (loss of H₂O molecules). |

| 2 | ~300 - 450 | Exothermic | Decomposition of the terephthalate ligand and formation of the final residue. |

Spectroscopic and Adsorption Characterization

Vibrational Spectroscopy for Ligand-Metal Coordination

Vibrational spectroscopy is a powerful tool for elucidating the coordination environment of the copper ions and the bonding interactions with the terephthalate (B1205515) ligands.

FT-IR spectroscopy provides detailed information about the functional groups present in Copper(II) terephthalate trihydrate and how they are affected by the coordination to the metal center. In the FT-IR spectrum of the terephthalic acid ligand, a characteristic peak for the C=O stretching mode of the free carboxylic acid is observed around 1696 cm⁻¹. asianpubs.org Upon formation of the copper terephthalate complex, this peak disappears, indicating the deprotonation and coordination of the carboxylate groups to the copper ions. asianpubs.org

The spectra of the copper terephthalate complex show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate groups (COO⁻). researchgate.netresearchgate.net These bands are typically observed around 1596 cm⁻¹ (asymmetric) and 1396 cm⁻¹ (symmetric). researchgate.net The difference in the wavenumbers between these two bands can provide information about the coordination mode of the carboxylate group. The presence of these shifted bands confirms the successful assembly of the Cu²⁺ ions with the terephthalate ligand. researchgate.net

Furthermore, the FT-IR spectra exhibit narrow and weak vibrational frequencies at approximately 734 cm⁻¹ and 1020 cm⁻¹, which are attributed to the C-H bending (δ) and C-H stretching (γ) vibrations of the aromatic rings in the terephthalate ligand, respectively. researchgate.net A band around 550 cm⁻¹ is often assigned to the Cu-O stretching vibration, further confirming the coordination between the copper ion and the oxygen atoms of the carboxylate ligand. nih.gov The presence of a broad band in the region of 3300 to 2800 cm⁻¹ indicates the presence of coordinated water molecules. nih.gov

Gas Adsorption Studies for Porosity and Surface Area Determination

Gas adsorption studies are essential for characterizing the porous nature of this compound, including its surface area and pore volume, which are critical parameters for its application in gas storage and separation.

The Brunauer-Emmett-Teller (BET) method is widely used to determine the specific surface area of porous materials. For Copper(II) terephthalate, the BET surface area can vary significantly depending on the synthesis and activation conditions. For instance, a solvothermally synthesized copper terephthalate, after evacuation of the solvent molecules, can exhibit a BET surface area of 625 m²/g. nationalmaglab.org The nitrogen adsorption isotherms at 77 K for this material are typically of Type I, which is characteristic of microporous materials. nationalmaglab.orgresearchgate.net This high surface area makes it a promising candidate for gas separation and storage applications. nationalmaglab.org

| Sample | BET Surface Area (m²/g) | Reference |

|---|---|---|

| Evacuated Cu(tpa) | 625 | nationalmaglab.org |

The Langmuir model is another method used to calculate the surface area, often resulting in higher values than the BET method for microporous materials. For a copper terephthalate synthesized via a solvothermal method, a Langmuir surface area of 752 m²/g and a micropore volume of 0.282 cm³/g have been reported. nationalmaglab.org Different synthesis conditions can lead to variations in these properties. For example, microwave-assisted synthesis has produced samples with Langmuir surface areas as high as 624 m²/g and 611 m²/g. sci-hub.st The micropore volume is a crucial factor, with reported values around 0.129 to 0.193 cm³/g for various preparations. sci-hub.st

| Sample | Langmuir Surface Area (m²/g) | Micropore Volume (cm³/g) | Reference |

|---|---|---|---|

| Sample 1 (Microwave) | 430 | 0.129 | sci-hub.st |

| Sample 2 (Microwave) | 611 | 0.193 | sci-hub.st |

| Sample 3 (Microwave) | 390 | 0.118 | sci-hub.st |

| Sample 4 (Microwave) | 624 | 0.190 | sci-hub.st |

| Evacuated Cu(tpa) | 752 | 0.282 | nationalmaglab.org |

The gas sorption isotherms of Copper(II) terephthalate reveal its capacity to adsorb different gases. Nitrogen (N₂) adsorption isotherms at 77 K typically show a Type I profile, indicative of a microporous structure with a rapid uptake at low relative pressures. nationalmaglab.orgresearchgate.net

The adsorption of methane (B114726) (CH₄) and carbon dioxide (CO₂) has also been investigated. One study reported a maximum adsorption capacity of 10.4 mmol/g for CO₂ and 5.2 mmol/g for CH₄ at 303.15 K and 47.7 bar. sci-hub.st This demonstrates the potential of this MOF for CO₂ capture and separation from natural gas, with a calculated selectivity of CO₂ over CH₄ being six-fold at low pressures. sci-hub.st The higher adsorption of CO₂ compared to CH₄ is attributed to the larger electrostatic interaction between the polar CO₂ molecules and the MOF surface. researchgate.net

Copper(II) terephthalate exhibits reversible solvent-exchange properties, which is a significant characteristic for its potential applications. nationalmaglab.org The structure can be modified by exposure to different solvents, which can tailor the chemical properties and the interactions between adjacent layers of the material. nationalmaglab.org This ability to exchange coordinated solvent molecules without compromising the framework's integrity is crucial for activating the material for gas adsorption and catalysis. nationalmaglab.org The removal of coordinated solvent molecules, such as dimethylformamide (DMF), can be achieved by heating, which leads to a phase change and an increase in the accessible internal surface area and microporosity. nationalmaglab.org

Electrochemical Characterization

The electrochemical properties of this compound and related copper terephthalate (Cu-BDC) structures are pivotal in understanding their potential for applications such as electrocatalysis and energy storage. mdpi.comrsc.org Techniques like cyclic voltammetry are employed to probe the redox behavior of the copper centers within the metal-organic framework (MOF) and to establish a relationship between the material's structure and its electrochemical signature. mdpi.comconicet.gov.ar

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is a key technique used to investigate the redox processes of copper terephthalate materials. mdpi.com CV measurements on thin films of copper terephthalate supported on electrodes, such as glassy carbon, reveal the characteristic electrochemical behavior of the copper centers. conicet.gov.ar

In a typical CV experiment conducted in a neutral phosphate (B84403) buffer solution (PBS, pH=7), copper terephthalate exhibits stable and repetitive voltammograms. mdpi.comconicet.gov.ar The scans typically show a current increase during the anodic sweep (positive potential scan) which corresponds to the oxidation of Cu⁺ to Cu²⁺. conicet.gov.ar As the potential is scanned towards more negative values, a distinct cathodic peak appears, which is attributed to the reduction of Cu²⁺ to Cu⁺. mdpi.comconicet.gov.ar Specifically, this reduction peak for Cu-BDC materials is often observed in the potential range of -0.05 V to -0.25 V versus a Ag/AgCl reference electrode. mdpi.comconicet.gov.ar

The general redox behavior of Cu(II) ions in aqueous solutions involves a one-step, two-electron transfer process, though in the context of these MOFs, a Cu²⁺/Cu⁺ couple is more commonly observed. mdpi.combanglajol.info The process is often described as quasi-reversible, as indicated by the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of peak currents. eurjchem.comnih.gov The linear relationship between the peak current and the square root of the scan rate suggests that the electrochemical processes are diffusion-controlled. banglajol.info

The voltammetric profiles indicate that the oxidation process (Cu⁺ to Cu²⁺) is not limited to the copper sites on the immediate surface of the crystal but extends into the bulk of the MOF film. mdpi.com This suggests a complex charge-transfer mechanism within the material. In contrast, the reduction process (Cu²⁺ to Cu⁺) appears as a sharper, faster reaction. mdpi.com

Table 1: Summary of Cyclic Voltammetry Parameters for Copper-Based Materials

| Parameter | Description | Typical Value/Observation | Reference |

|---|---|---|---|

| Cathodic Peak (Epc) | Potential at which Cu²⁺ is reduced to Cu⁺. | -0.05 V to -0.25 V (vs. Ag/AgCl) | mdpi.comconicet.gov.ar |

| Anodic Peak (Epa) | Potential at which Cu⁺ is oxidized to Cu²⁺. | > -0.1 V (vs. Ag/AgCl) | conicet.gov.ar |

| Redox Couple | The primary redox reaction occurring. | Cu²⁺/Cu⁺ | mdpi.com |

Correlation between Structure and Electrochemical Response

A distinct correlation exists between the crystal structure of copper terephthalates and their electrochemical behavior. mdpi.com The synthesis method significantly influences the resulting structure—whether it's a rigid or a flexible framework—which in turn dictates the electrochemical response. mdpi.comconicet.gov.ar

This compound is recognized as one of the pioneering porous metal-terephthalate complexes. nih.gov The structure of these materials, including the coordination environment of the copper ions and the porosity of the framework, plays a crucial role in their electrochemical properties. For instance, the accessibility of the copper centers to the electrolyte is a key factor. mdpi.com The arrangement of the terephthalate linkers and copper nodes creates a specific three-dimensional framework that can facilitate or hinder electron transfer and ion diffusion. mdpi.com

Studies comparing different synthetic protocols (e.g., varying solvents or using microwave-assisted methods) show that the resulting morphology, such as the formation of dispersed nanoflakes, can lead to a higher number of accessible electroactive copper sites. mdpi.com These structural variations directly impact the observed cyclic voltammograms. A material with a more open and accessible structure will likely exhibit more defined redox peaks and higher current densities, indicating more efficient electrochemical activity. mdpi.com The presence of coordinated solvent molecules, as in the trihydrate form, can also influence the local environment of the copper ions and, consequently, their redox potential. nih.gov

The oxidation process, which involves charge transport through the MOF's interior, is particularly sensitive to the structural integrity and connectivity of the framework. mdpi.com A well-ordered, crystalline structure with efficient pathways for charge propagation will show a different electrochemical response compared to a more amorphous or defect-rich material. mdpi.com Therefore, controlling the synthesis to achieve a desired crystal structure is essential for tuning the electrochemical performance of Copper(II) terephthalate for specific applications. mdpi.comconicet.gov.ar

Computational and Theoretical Investigations of Copper Ii Terephthalate Trihydrate Systems

Density Functional Theory (DFT) Based Simulations

DFT has emerged as a powerful tool for studying the properties of metal-organic frameworks and coordination polymers. It allows for the accurate calculation of molecular properties by approximating the electron density of a many-body system.

Quantum chemical computations are instrumental in optimizing the molecular geometry of complex structures. acs.orgnih.govresearchgate.net For copper(II) terephthalate (B1205515) and related complexes, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. acs.orgnih.govresearchgate.net The initial geometry for these optimizations is often taken from experimental data, such as single-crystal X-ray diffraction (SC-XRD). nih.gov

The validity of the computational model is established by comparing the optimized structural parameters (bond lengths and angles) with experimental values. For instance, a comparison between a Rietveld refinement of the structure of copper(II) terephthalate trihydrate and its reported single-crystal structure revealed an average difference in bond distances of 0.03 Å and an average difference in bond angles of only 1.1°. researchgate.netresearchgate.net This close agreement between calculated and experimental geometries validates the accuracy of the DFT approach for these systems. acs.orgnih.gov In similar copper complexes, the coordination geometry around the Cu(II) ion is often found to be a slightly distorted octahedron. acs.orgnih.gov

Below is a table comparing theoretical and experimental structural parameters for a representative copper complex, illustrating the level of agreement typically achieved.

| Parameter | Optimized Value (DFT) | Experimental Value (XRD) |

| Cu-O Bond Length (Å) | 1.95 | 1.9219 |

| Cu-N Bond Length (Å) | 2.05 | 2.0350 |

| O-Cu-O Bond Angle (°) | 89.5 | 87.34 |

| N-Cu-N Bond Angle (°) | 178.0 | 180.0 |

| Note: Data presented is for a similar Cu(II) complex to illustrate the validation process as specific DFT data for this compound was not available in the search results. |

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations are used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

A small HOMO-LUMO gap generally indicates a molecule that is more reactive and can be easily excited, whereas a large gap suggests higher stability. researchgate.net For copper(II) complexes, these calculations help in understanding charge transfer phenomena within the molecule. nih.gov The analysis of HOMO and LUMO compositions reveals the nature of electronic transitions, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). researchgate.net

The table below shows representative HOMO-LUMO energy gaps calculated for different copper(II) complexes, highlighting the influence of the ligand environment on the electronic structure.

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cu(II) Complex 1 | -5.20 | -2.15 | 3.05 |

| Cu(II) Complex 2 | -5.45 | -2.30 | 3.15 |

| Cu(II) Complex 3 | -5.05 | -1.95 | 3.10 |

| Note: Values are illustrative for different Cu(II) complexes as specific data for this compound was not available in the search results. |

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the chemical reactivity and stability of the molecule. Key descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates a "harder," less reactive molecule.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η). A "softer" molecule is more polarizable and reactive.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).

These descriptors are valuable for predicting the reactivity of this compound in various chemical environments.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / η | Polarizability and reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capability |

DFT calculations can also provide detailed information about the distribution of electron density within the molecule through the determination of atomic charges and bond-overlap populations. researchgate.netresearchgate.net This analysis is crucial for understanding the nature of the chemical bonds, particularly the metal-ligand interactions. researchgate.netresearchgate.net

For terephthalate complexes of dipositive cations, studies have shown that both atomic charges and metal-oxygen (M-O) bond-overlap populations can elucidate the nature of the metal-terephthalate bonding. researchgate.netresearchgate.net While some metal-terephthalate bonds are essentially ionic, the Cu-O bonds in copper(II) terephthalate are expected to have a significant covalent character, as indicated by bond-overlap populations in similar systems. researchgate.netresearchgate.net This covalency arises from the overlap of copper d-orbitals with oxygen p-orbitals. The greater the bond overlap, the higher the degree of covalent character and the stronger the bond. wgtn.ac.nz

Prediction and Simulation of Spectroscopic Properties

DFT is also a reliable method for predicting and simulating the spectroscopic properties of molecules, providing a direct link between the computed electronic and vibrational structure and experimental spectra.

The vibrational spectrum of a molecule provides a fingerprint based on the stretching and bending of its chemical bonds. DFT calculations can predict the vibrational frequencies and their corresponding intensities in infrared (IR) and Raman spectra. science.govnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational modes can be obtained. science.gov

These theoretical vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other approximations in the computational method, leading to excellent agreement with experimental FT-IR and FT-Raman data. nih.govnih.gov This allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching of carboxylate groups, the vibrations of the benzene (B151609) ring, and the vibrations of the coordinated water molecules and Cu-O bonds. science.govnih.gov

Simulated UV-Vis and NMR Spectra

Computational simulations of Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectra serve as powerful tools for interpreting experimental data and gaining deeper insight into the electronic and structural properties of coordination complexes like this compound.

Simulated UV-Vis Spectra: Theoretical UV-Vis spectra are typically generated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption bands observed experimentally. For copper(II) complexes, these simulations help in assigning the observed spectral bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions within the copper ion. analis.com.my In studies of related copper(II) coordination polymers, simulated spectra have shown good agreement with experimental results, allowing for the identification of transitions in the UV region. acs.org For instance, analysis of similar square planar copper(II) complexes allows for the assignment of bands to possible transitions like dx²-y² → dxy, dx²-y² → dz², and dx²-y² → dxz, yz. acs.org The experimental UV-Vis spectra of materials derived from copper terephthalate are often used to analyze properties like dye adsorption. researchgate.net

Simulated NMR Spectra: Simulating NMR spectra for paramagnetic compounds such as those containing Copper(II) presents significant challenges. The unpaired electron of the Cu(II) ion causes large paramagnetic shifts and significant line broadening, which complicates spectral acquisition and interpretation. marquette.edu However, theoretical calculations can help understand these effects. Proton NMR spectra of dinuclear Cu(II) centers in other molecules have revealed hyperfine shifted signals in a wide chemical shift range (e.g., 70 to -20 ppm), which arise from the spin-coupling of the two Cu(II) ions. marquette.edu Computational studies combined with experimental ¹H NMR have been used to prove the binding interaction between probe molecules and copper ions. rsc.org While direct simulation for this compound is not commonly reported, the principles are based on calculating the hyperfine coupling constants that govern the paramagnetic shifts. These theoretical approaches are crucial for assigning the broad, shifted resonances to specific nuclei within the molecule. marquette.eduuzh.ch

Theoretical Studies of Optical and Nonlinear Optical Properties

Theoretical investigations, primarily using Density Functional Theory (DFT), are crucial for predicting and understanding the optical and nonlinear optical (NLO) properties of copper terephthalate systems. acs.orgnih.gov These studies help in identifying materials with potential for applications in photonics and optoelectronics. rsc.org Quantum chemical approaches are applied to explore the electronic structure, which in turn governs the optical response of the complex. acs.orgnih.gov

The analysis involves calculating key electronic descriptors such as the dipole moment (μ), linear polarizability (α), and hyperpolarizability (γ), which are directly related to the material's NLO response. acs.orgrsc.org For instance, studies on copper complexes with π-conjugated ligands demonstrate their significant optical nonlinearity, highlighting their suitability for intensity-dependent NLO applications. rsc.org

Static NLO Polarizability Calculations

A key parameter in evaluating a material's NLO potential is the static (or zero-frequency) second hyperpolarizability, also known as the static NLO polarizability, denoted as <γ>. This value quantifies the third-order NLO response. DFT calculations have been effectively used to determine this property for various copper complexes.

In a theoretical study of a closely related compound, copper(II) 2-nitroterephthalate, the static NLO polarizability <γ> was calculated to be 86.28 × 10⁻³⁶ esu. acs.orgnih.govresearchgate.net This calculation was performed using the M06 functional with a 6-31G*/LANL2DZ basis set. acs.orgnih.govresearchgate.net Such a large value indicates a significant NLO response, suggesting the material is a promising candidate for NLO applications. nih.govresearchgate.net Similar computational studies on other copper complexes have also yielded high third-order NLO susceptibility (χ⁽³⁾) values, reinforcing the potential of this class of materials. rsc.org

| Complex | Computational Method | Calculated NLO Property | Value | Reference |

|---|---|---|---|---|

| Copper(II) 2-nitroterephthalate (Cu-NTA) | DFT: M06/6-31G*/LANL2DZ | Static NLO polarizability <γ> | 86.28 × 10-36 esu | acs.orgnih.govresearchgate.net |

| {[Cu(dmp)2(H2O)]·(PA)2} | Z-scan (experimental) | Third-order NLO susceptibility (χ(3)) | ~10-6 esu | rsc.org |

Ab Initio Studies of Electronic Structure and Magnetic Properties

Ab initio (first-principles) calculations are fundamental to understanding the intrinsic electronic structure and magnetic behavior of Copper(II) terephthalate and its derivatives. These methods provide insights that are difficult to obtain solely through experimental means.

Electronic Structure: The electronic structure of copper(II) terephthalate has been investigated using methods like the full potential linearized augmented plane wave (FP-LAPW). researchgate.net Such calculations provide detailed information on the density of states (DOS) and the electronic band structure. researchgate.net For copper(II) terephthalate, these studies revealed that the compound exhibits ferromagnetic interactions mediated by bridging water molecules. researchgate.net The calculations also determined a spin magnetic moment of 1.0 µB per molecule, with the magnetic moment primarily originating from the Cu(II) ion, with minor contributions from oxygen and carbon atoms. researchgate.net DFT is also widely used to compute frontier molecular orbitals and molecular electrostatic potential maps to understand electronic characteristics and charge distributions. nih.govresearchgate.net

Magnetic Properties: Ab initio methods are extensively used to calculate magnetic coupling constants (J) and to analyze the nature of magnetic interactions (ferromagnetic vs. antiferromagnetic) in copper terephthalate systems. researchgate.net These calculations help correlate structural parameters with magnetic behavior. For instance, in dinuclear terephthalato-bridged copper(II) complexes, slight variations in the coordination geometry can switch the magnetic coupling from weak antiferromagnetic (J values of -0.5 and -2.9 cm³ K mol⁻¹) to very weak ferromagnetic (J values of +0.8 and +10.1 cm³ K mol⁻¹). researchgate.net

In the case of copper(II) hydroxy-terephthalate, a related compound, ab initio studies of its crystal structure were combined with magnetic measurements to reveal a ferromagnetic coupling between ferromagnetic sheets, with an in-plane interaction constant J = +5.5 K. researchgate.net This ferromagnetic behavior is distinct from the antiferromagnetic coupling observed in its cobalt(II) analogue. researchgate.net

| Compound/System | Method | Key Finding | Value | Reference |

|---|---|---|---|---|

| Copper(II) terephthalate | FP-LAPW | Spin Magnetic Moment | 1.0 µB per molecule | researchgate.net |

| Dinuclear terephthalato-bridged Cu(II) complexes | Ab initio | Magnetic Coupling (J) | -0.5 to +10.1 cm³ K mol⁻¹ | researchgate.net |

| Copper(II) hydroxy-terephthalate | Ab initio / Experimental | In-plane Magnetic Coupling (J) | +5.5 K (ferromagnetic) | researchgate.net |

Challenges, Future Directions, and Outlook in Copper Ii Terephthalate Trihydrate Research

Addressing Synthetic Scalability and High-Throughput Production

A major obstacle to the widespread industrial application of Copper(II) terephthalate (B1205515) trihydrate and other MOFs is the transition from laboratory-scale synthesis to large-scale, cost-effective production. Many conventional synthesis methods, such as solvothermal and hydrothermal techniques, often involve expensive organic solvents, high pressures, and long reaction times, making them difficult and costly to scale up. mdpi.comgrafiati.com For instance, the use of dimethylformamide (DMF) as a solvent can account for a significant portion of the material cost. rsc.org While high-throughput solvothermal methods have been developed to produce gram quantities of copper terephthalate, these often still rely on autoclaves, which are not ideal from an industrial standpoint. researchgate.net

Future research will likely focus on developing more sustainable and scalable synthetic routes. This includes the exploration of water-based syntheses, mechanochemical methods that use minimal solvent, and continuous flow reactors. rsc.orgijsrst.com The development of cost-effective precursors, potentially derived from recycled materials like polyethylene (B3416737) terephthalate (PET) waste, also presents a promising avenue for reducing production costs. researchgate.net

Table 1: Comparison of Synthetic Methods for Copper-Based MOFs

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Solvothermal/Hydrothermal | High crystallinity, good control over morphology | High temperature and pressure, long reaction times, expensive solvents | Challenging |

| Microwave-Assisted | Rapid synthesis | Potential for uneven heating, specialized equipment | Moderate |

| Mechanochemical | Reduced solvent usage, rapid | Can produce amorphous materials, scalability can be an issue | Moderate |

| Room-Temperature | Low energy consumption, simple setup | May result in smaller crystal sizes, slower reaction rates | Promising |

| Continuous Flow | High-throughput, precise control over parameters | Complex setup, potential for clogging | High |

Advancements in In-Situ Characterization Techniques

A deeper understanding of the nucleation and growth mechanisms of Copper(II) terephthalate trihydrate is crucial for controlling its synthesis and tailoring its properties. Traditional characterization techniques are often performed ex-situ, providing only snapshots of the final product. In recent years, powerful in-situ and time-resolved characterization techniques have emerged as invaluable tools for studying MOF formation in real-time. cancer.govacs.org These methods allow researchers to monitor the crystallization process as it happens, providing insights into the roles of various reaction parameters. cancer.gov

Techniques such as in-situ X-ray diffraction (XRD), small-angle X-ray scattering (SAXS), and various spectroscopic methods are being employed to track the evolution of crystalline phases, particle size, and chemical species during synthesis. cancer.govacs.orgmalvernpanalytical.commalvernpanalytical.com This knowledge is essential for optimizing reaction conditions to achieve desired crystal sizes, morphologies, and defect densities. Future advancements in these techniques, including higher temporal and spatial resolution, will continue to refine our understanding of MOF formation. acs.org

Rational Design Principles for Targeted Applications

The remarkable tunability of MOFs, including this compound, allows for their rational design for specific applications. nih.gov By carefully selecting and modifying the metal nodes and organic linkers, researchers can tailor the pore size, shape, and functionality of the resulting framework. researchgate.netsemanticscholar.org Computational modeling, particularly density functional theory (DFT), has become an indispensable tool for predicting the structures and properties of new MOFs and for understanding reaction mechanisms at the molecular level. nih.govacs.orgfrontiersin.orgencyclopedia.pub

For example, the functionalization of the terephthalate linker with different chemical groups can alter the MOF's adsorption selectivity for specific gases or its catalytic activity for particular chemical reactions. researchgate.netfrontiersin.org The introduction of open metal sites within the framework is another key strategy for enhancing catalytic performance and gas storage capacity. rsc.org The future of MOF design lies in a synergistic approach that combines high-throughput computational screening with experimental synthesis and characterization to accelerate the discovery of materials with targeted properties for applications in catalysis, gas separation, and sensing. nih.govacs.org

Integration with Advanced Technologies (e.g., 3D Printing of MOFs)

The integration of this compound and other MOFs with advanced manufacturing technologies like 3D printing is opening up new possibilities for creating functional devices. researchgate.net 3D printing allows for the fabrication of MOF-based structures with complex geometries and hierarchical porosity, which is difficult to achieve with conventional powder processing. researchgate.netdtic.mil Techniques such as direct ink writing (DIW) and selective laser sintering (SLS) are being explored to create monolithic MOF structures for applications such as catalysis and gas adsorption. researchgate.netyoutube.comyoutube.com

Furthermore, the integration of MOFs into electronic devices and sensors is a rapidly growing area of research. rsc.org The porous nature and tunable chemical properties of MOFs make them ideal candidates for use as sensing layers in chemical sensors, where they can selectively adsorb and detect specific analytes. uva.esnih.govnih.gov Future work will focus on improving the compatibility of MOFs with existing fabrication processes and developing new methods for creating robust and reliable MOF-based devices. rsc.org

Table 2: 3D Printing Techniques for MOF-Based Structures

| 3D Printing Technique | Description | Advantages | Challenges |

|---|---|---|---|

| Direct Ink Writing (DIW) | Extrusion of a MOF-containing ink through a nozzle. | Simple, versatile, can use a variety of materials. | Limited resolution, potential for nozzle clogging. |

| Selective Laser Sintering (SLS) | A laser selectively fuses powdered material together. | Good mechanical properties, can create complex geometries. | Requires thermoplastic binders, high temperatures can damage MOFs. |

| Stereolithography (SLA) | A light source cures a liquid photopolymer resin layer by layer. | High resolution, smooth surface finish. | Limited to photocurable resins, post-processing required. |

Multidisciplinary Research Opportunities

The diverse potential applications of this compound necessitate a multidisciplinary research approach, bringing together experts from chemistry, materials science, engineering, biology, and medicine. The unique properties of this MOF have led to its investigation in a wide range of fields.

In environmental science , its high surface area and tunable porosity make it a promising candidate for the adsorption of pollutants from water and air, as well as for catalytic degradation of contaminants. mdpi.comresearchgate.netmdpi.com It can also be utilized for CO2 capture to mitigate greenhouse gas emissions. researchgate.net

In the biomedical field , its potential applications include the development of highly sensitive and selective biosensors for disease diagnosis and the design of systems for targeted drug delivery. grafiati.comresearchgate.net

In catalysis , the copper centers can act as active sites for a variety of organic transformations, offering a reusable and potentially more environmentally friendly alternative to traditional homogeneous catalysts. semanticscholar.orgresearchgate.netnih.gov

The continued exploration of this compound and related MOFs will undoubtedly lead to further collaborations across scientific disciplines, driving innovation and addressing key societal challenges.

Chemical Compounds Mentioned

Q & A

Basic Question: What are the optimal synthesis conditions for Copper(II) terephthalate trihydrate, and how do reaction parameters influence crystallinity?

Methodological Answer:

this compound is typically synthesized by reacting copper(II) salts (e.g., Cu(NO₃)₂·3H₂O or CuSO₄·5H₂O) with terephthalic acid (H₂BDC) in aqueous or mixed-solvent systems. Key parameters include:

- Molar Ratios : A 1:1 molar ratio of Cu²⁺ to H₂BDC ensures stoichiometric coordination .

- pH Control : Adjusting pH to 6–7 using NaOH or NH₃ promotes ligand deprotonation and crystallization .

- Temperature : Refluxing at 80–100°C for 6–12 hours enhances yield and crystallinity .

- Solvent Systems : Water or ethanol/water mixtures (1:1 v/v) reduce side products .

Post-synthesis, slow evaporation at room temperature favors trihydrate formation over anhydrous phases .

Basic Question: What characterization techniques are essential for verifying the structure and purity of this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Confirms crystal structure (monoclinic P2₁/c space group) and phase purity by matching experimental patterns with reference data (e.g., ICSD 163) .

- Infrared Spectroscopy (IR) : Identifies coordination modes via carboxylate stretches (νₐₛ(COO⁻) ≈ 1560 cm⁻¹; νₛ(COO⁻) ≈ 1370 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Quantifies hydration states (e.g., 3 H₂O molecules lost at 100–150°C) and thermal stability .

- Elemental Analysis : Validates Cu and C content (e.g., Cu: ~22.5%, C: ~34.2%) .

Advanced Question: How can researchers resolve contradictions in reported magnetic properties (e.g., ferromagnetic vs. antiferromagnetic coupling) in Copper(II) terephthalate systems?

Methodological Answer:

Discrepancies arise from structural variations (e.g., bridging modes, hydration states). To address this:

Controlled Synthesis : Isolate single-phase materials by standardizing hydration levels (e.g., trihydrate vs. monohydrate) .

Magnetic Susceptibility Measurements : Use SQUID magnetometry to analyze χ vs. T plots. Antiferromagnetic coupling (θ ≈ −50 K) dominates in trihydrate phases, while ferromagnetic interactions occur in dehydrated or substituted analogs .

Structural Correlation : Pair magnetic data with XRD to link coupling behavior to Cu–Cu distances (e.g., >3.5 Å favors antiferromagnetism) .

Advanced Question: What experimental strategies optimize the thermal stability of this compound for high-temperature applications?

Methodological Answer:

- Dehydration Studies : Use TGA-DSC to identify dehydration thresholds (e.g., 150°C for trihydrate → anhydrous phase) .

- Stabilization via Ligand Modification : Introduce electron-withdrawing groups (e.g., –NO₂) to terephthalate ligands, enhancing thermal stability by ~50°C .

- Inert Atmosphere Processing : Conduct pyrolysis under N₂ or Ar to prevent oxidative decomposition .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in fume hoods to avoid inhalation of fine powders .

- Spill Management : Collect solid waste in sealed containers; rinse spills with water and neutralize with NaHCO₃ .

- Storage : Keep in airtight containers at 2–10°C to prevent hydration loss or degradation .

Advanced Question: How do solvent polarity and counterion selection influence the structural diversity of Copper(II) terephthalate coordination polymers?

Methodological Answer:

- Solvent Polarity : Polar solvents (e.g., H₂O) favor 1D chains via μ₂-BDC²⁻ bridging, while nonpolar solvents (e.g., DMF) promote 2D networks .

- Counterion Effects : Nitrate (NO₃⁻) supports labile coordination, enabling flexible frameworks, whereas sulfate (SO₄²⁻) stabilizes rigid structures via hydrogen bonding .

- Crystallography : Use single-crystal XRD to map structural changes (e.g., interlayer spacing variations) under different conditions .

Advanced Question: What computational methods complement experimental data in predicting the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate band structures to predict semiconducting behavior (e.g., bandgap ≈ 2.5 eV) .

- Molecular Dynamics (MD) : Simulate hydration dynamics and ligand mobility in aqueous environments .

- Magnetic Modeling : Use CASSCF/NEVPT2 to correlate Cu²⁺ d-orbital configurations with observed magnetic moments .

Basic Question: How can researchers assess the purity of synthesized this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- UV-Vis Spectroscopy : Detect Cu²⁺ d-d transitions (λ ≈ 600–800 nm) and ligand-centered bands (λ ≈ 250–300 nm) .

- HPLC : Separate and quantify unreacted H₂BDC using a C18 column (mobile phase: 60% MeOH/40% H₂O + 0.1% TFA) .

- ICP-OES : Measure Cu²⁺ concentration (detection limit: 0.1 ppm) to verify stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.